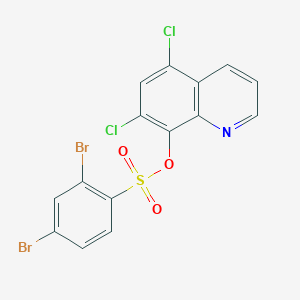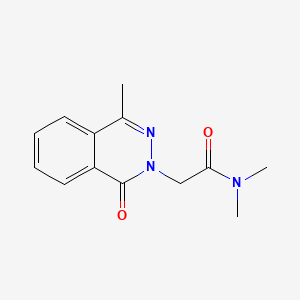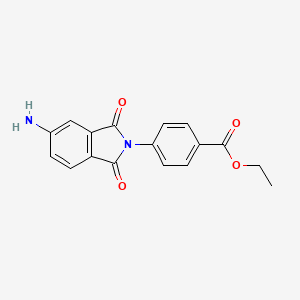![molecular formula C16H14BrN3O B11095341 N'-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11095341.png)
N'-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-6-methylpyridine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-6-methylpyridine-3-carbohydrazide is a chemical compound with the molecular formula C14H12BrN5. Let’s break down its structure:
- The central core is a pyridine ring (6-membered aromatic ring containing nitrogen).
- Attached to the pyridine ring, we have a hydrazide group (N-NH-CO-NH2).
- The phenyl group (C6H5) and the bromoalkene side chain (C6H4Br) extend from the hydrazide.
Preparation Methods
Synthetic Routes:
Hydrazinolysis of 6-methylpyridine-3-carbohydrazide: This involves reacting 6-methylpyridine-3-carbohydrazide with hydrazine hydrate to replace one of the hydrazide groups with the bromoalkene side chain.
Bromination of 3-phenylpropenal (cinnamaldehyde): The bromoalkene side chain is prepared separately by brominating cinnamaldehyde.
Condensation Reaction: The bromoalkene and the hydrazide derivative are then condensed under suitable conditions to form the target compound.
Industrial Production:
The industrial synthesis typically involves the above steps, optimized for efficiency and yield.
Chemical Reactions Analysis
Oxidation: The bromoalkene can undergo oxidation reactions.
Reduction: The hydrazide group can be reduced to the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions: Hydrazine hydrate, bromine, reducing agents, and various nucleophiles.
Major Products: The main product is the compound itself, along with any intermediates formed during the synthesis.
Scientific Research Applications
Medicinal Chemistry: Investigated for potential antitumor or antimicrobial properties.
Coordination Chemistry: Used as a ligand in coordination complexes.
Biological Studies: Studied for its interactions with enzymes and receptors.
Materials Science: Explored for its optical or electronic properties.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific protein targets or cellular pathways.
Comparison with Similar Compounds
Similar Compounds: Other hydrazide derivatives with aromatic substituents.
Uniqueness: The combination of the bromoalkene, phenyl, and pyridine moieties sets it apart.
Properties
Molecular Formula |
C16H14BrN3O |
|---|---|
Molecular Weight |
344.21 g/mol |
IUPAC Name |
N-[(Z)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H14BrN3O/c1-12-7-8-14(10-18-12)16(21)20-19-11-15(17)9-13-5-3-2-4-6-13/h2-11H,1H3,(H,20,21)/b15-9-,19-11- |
InChI Key |
VVVCOPUVHVLQME-CECPNPPCSA-N |
Isomeric SMILES |
CC1=NC=C(C=C1)C(=O)N/N=C\C(=C\C2=CC=CC=C2)\Br |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NN=CC(=CC2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(Z)-(2,4-dihydroxyphenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide](/img/structure/B11095269.png)

![5,7-Dimethyl-2-(4-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B11095274.png)
![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B11095275.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B11095276.png)

![N-Allyl-6-ethoxy-N'-(4-methoxy-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B11095302.png)
![6-nitro-2-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11095319.png)

![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(4-methylphenyl)pyridine-2-carboxamide](/img/structure/B11095330.png)
![2-Amino-4-(3-methylthiophen-2-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11095332.png)
![2-methyl-3-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}quinoxaline](/img/structure/B11095335.png)
![N-tert-butyl-2-{2-[(3-methylphenoxy)acetyl]hydrazinyl}-2-oxoacetamide](/img/structure/B11095345.png)

